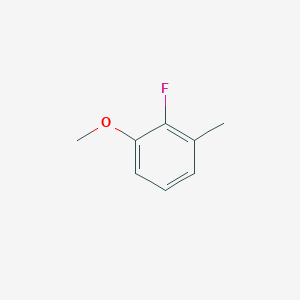

2-Fluoro-1-methoxy-3-methylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-1-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROWUYGECBEDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547265 | |

| Record name | 2-Fluoro-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-64-6 | |

| Record name | 2-Fluoro-1-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Advanced Reaction Chemistry and Transformations of 2 Fluoro 1 Methoxy 3 Methylbenzene

Reactivity of the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond to carbon, which often renders it unreactive. However, in the context of an aromatic ring, the fluorine atom can participate in specific reactions, most notably nucleophilic aromatic substitution, and it significantly influences the ring's susceptibility to electrophilic attack.

In nucleophilic aromatic substitution (SNAr) reactions, a potent nucleophile displaces a leaving group on an aromatic ring. Contrary to what is observed in aliphatic SN2 reactions, fluoride (B91410) is an excellent leaving group in the SNAr context. This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The highly electronegative fluorine atom strongly stabilizes this intermediate through its inductive electron-withdrawing effect (-I effect). This stabilization of the transition state lowers the activation energy and accelerates the reaction. The reactivity of halogens in SNAr generally follows the order F >> Cl > Br > I.

For the fluorine atom in 2-fluoro-1-methoxy-3-methylbenzene to be displaced, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to the fluorine. In this specific molecule, the methoxy (B1213986) and methyl groups are electron-donating, which deactivates the ring towards SNAr. However, if the molecule were modified to include a strong electron-withdrawing group, such as a nitro or cyano group, nucleophilic displacement of the fluorine would become a viable transformation.

Table 1: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution

| Halogen (Leaving Group) | Relative Reactivity | Rationale |

|---|---|---|

| Fluorine (F) | Highest | Strong inductive effect stabilizes the Meisenheimer complex. |

| Chlorine (Cl) | Intermediate | Weaker inductive effect compared to fluorine. |

| Bromine (Br) | Intermediate | Similar to chlorine. |

| Iodine (I) | Lowest | Weakest inductive effect among halogens. |

This table illustrates the general trend of leaving group ability in SNAr reactions.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. The substituents on the ring determine both the reaction rate and the position of the incoming electrophile (regioselectivity).

The fluorine atom exhibits a dual electronic effect:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack.

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the pi-system of the ring, which directs incoming electrophiles to the ortho and para positions.

The deactivating inductive effect of fluorine is stronger than its activating resonance effect, making fluorobenzene (B45895) less reactive than benzene (B151609) in EAS reactions.

In this compound, the directing effects of all three substituents must be considered:

Methoxy group (-OCH₃): A strong activating group due to its +R effect, directing ortho and para.

Methyl group (-CH₃): A weak activating group, directing ortho and para.

Fluorine atom (-F): A deactivating group, directing ortho and para.

The positions ortho and para to each substituent are key. The methoxy group at C1 is the most powerful activating group and will strongly direct incoming electrophiles to its ortho (C2, C6) and para (C4) positions. However, the C2 position is already substituted with fluorine, and the C6 position is sterically hindered by the adjacent methyl group at C3. Therefore, the C4 position is the most likely site for electrophilic attack, reinforced by the para-directing effect of the fluorine atom. The methyl group at C3 directs to its ortho (C2, C4) and para (C6) positions, further favoring substitution at C4.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Influence | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C4 | Para to -OCH₃, Ortho to -CH₃, Para to -F | Low | Most favored position |

| C6 | Ortho to -OCH₃, Para to -CH₃ | High (from C1-OCH₃ and C3-CH₃) | Less favored |

| C5 | Meta to all groups | Moderate | Least favored |

This table summarizes the directing effects and predicts the major product in EAS reactions.

Reactions Involving the Methoxy Group

The methoxy group is a key functional handle, enabling a variety of transformations including demethylation, directed metalation, and oxidation.

The cleavage of the methyl-oxygen bond in aryl methyl ethers is a common and important transformation, converting them into phenols. This demethylation can be achieved using various reagents, with boron tribromide (BBr₃) being one of the most effective and widely used. orgsyn.orgcommonorganicchemistry.comnih.gov The reaction proceeds by the formation of an adduct between the Lewis acidic boron atom and the Lewis basic ether oxygen. This is followed by the nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond. core.ac.ukresearchgate.net The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. Subsequent aqueous workup hydrolyzes the borate (B1201080) ester intermediate to yield the corresponding phenol, 2-fluoro-3-methylphenol.

Other reagents capable of demethylating aryl methyl ethers include strong protic acids like HBr or HI, and nucleophilic reagents like pyridinium (B92312) hydrochloride at high temperatures.

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. The resulting aryllithium species can then react with a wide range of electrophiles.

The methoxy group is a potent DMG. In this compound, the methoxy group at C1 will direct metalation to its ortho positions, C2 and C6. The fluorine atom can also act as a moderate DMG.

The regioselectivity of the metalation will be determined by a combination of factors:

Directing Ability: The methoxy group is a stronger directing group than the fluorine atom.

Steric Hindrance: The C6 position is sterically encumbered by the adjacent methyl group at C3. The C2 position is substituted by fluorine, which is small, but deprotonation at this site would be adjacent to two substituents.

Given these factors, lithiation is most likely to occur at the C6 position, directed by the powerful methoxy group, despite the steric hindrance. The resulting lithium intermediate can then be quenched with an electrophile (E+) to introduce a new functional group at the C6 position.

Table 3: Potential Electrophiles for Quenching after Ortho-Metalation

| Electrophile | Functional Group Introduced |

|---|---|

| CO₂ (followed by acid workup) | -COOH (Carboxylic acid) |

| DMF (N,N-Dimethylformamide) | -CHO (Aldehyde) |

| I₂ (Iodine) | -I (Iodide) |

| (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) |

| R-X (Alkyl halide) | -R (Alkyl group) |

This table provides examples of functional groups that can be introduced via ortho-metalation.

While the methoxy group itself is relatively stable to oxidation, the electron-rich aromatic ring to which it is attached can undergo oxidation, especially under strong oxidizing conditions. The presence of the activating methoxy and methyl groups makes the ring susceptible to oxidative degradation.

Often, oxidation of methoxy-substituted aromatic compounds proceeds via initial demethylation to the corresponding phenol, which is then much more easily oxidized. libretexts.orgresearchgate.net Phenols can be oxidized to quinones. nih.govnih.gov For this compound, after demethylation to 2-fluoro-3-methylphenol, oxidation could potentially lead to the formation of a substituted ortho-benzoquinone. The exact products would depend heavily on the oxidant used and the reaction conditions. Direct oxidation of the methoxy group to a formate (B1220265) or further to CO₂ is a more challenging transformation that typically requires harsh, non-selective reagents.

Transformations at the Methyl Group

The methyl group of this compound is a key site for functionalization, enabling the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

Benzylic functionalization of the methyl group often proceeds via free-radical pathways. youtube.com Under the influence of UV light or heat, and in the presence of a radical initiator, the benzylic hydrogens can be abstracted to form a stabilized benzylic radical. This radical can then react with various reagents. For instance, free-radical halogenation, using reagents like N-bromosuccinimide (NBS), can introduce a halogen atom at the benzylic position, yielding compounds such as 2-(bromomethyl)-1-fluoro-3-methylbenzene. libretexts.orgsigmaaldrich.com This transformation is a critical step for further synthetic manipulations, as the resulting benzylic halide is a versatile substrate for nucleophilic substitution reactions.

The mechanism of free-radical halogenation involves three main stages: initiation, propagation, and termination. youtube.com

Initiation: The process begins with the homolytic cleavage of the halogen-halogen bond to generate two halogen radicals. youtube.com

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group of this compound to form a benzylic radical and a hydrogen halide. This benzylic radical then reacts with a molecule of the halogen to produce the benzylic halide and a new halogen radical, which continues the chain reaction.

Termination: The reaction concludes when two radicals combine to form a stable molecule. youtube.com

The methyl group can be oxidized to various higher oxidation states, such as an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Strong oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize the methyl group directly to a carboxylic acid, yielding 2-fluoro-3-methoxybenzoic acid. ncert.nic.in

To obtain the aldehyde, 2-fluoro-3-methoxybenzaldehyde (B32414), milder and more controlled oxidation methods are necessary. ossila.com One common strategy involves the use of chromyl chloride (CrO2Cl2) in a reaction known as the Etard reaction. ncert.nic.in In this process, the methyl group is converted to a chromium complex, which upon hydrolysis, gives the desired aldehyde. ncert.nic.in Another approach is to first halogenate the methyl group and then convert the resulting benzylic halide to the aldehyde.

These oxidized products, particularly 2-fluoro-3-methoxybenzaldehyde and 2-fluoro-3-methoxybenzoic acid, are valuable building blocks in organic synthesis. ossila.comchembk.com For example, 2-fluoro-3-methoxybenzaldehyde is a key precursor in the synthesis of various pharmaceutical compounds, including benzosuberone derivatives. ossila.com

Aromatic Coupling Reactions

The aromatic ring of this compound and its derivatives can participate in various cross-coupling reactions to form biaryl structures and other complex aromatic systems.

While direct Suzuki-Miyaura coupling of the C-F bond in this compound is challenging, derivatives of this compound, particularly those containing a leaving group like iodine or bromine, readily undergo this reaction. For instance, an iodo- or bromo- derivative of this compound can be coupled with an aryl boronic acid or its ester in the presence of a palladium catalyst and a base to form a biaryl product. These reactions are highly versatile and tolerate a wide range of functional groups. nih.gov

Recent advancements have also explored nickel-catalyzed cross-coupling reactions, which can offer different reactivity and selectivity profiles compared to palladium-based systems. rsc.org

The Ullmann reaction provides a classical method for the synthesis of symmetric biaryls through the copper-catalyzed coupling of aryl halides. organic-chemistry.org In the context of this compound, iodo-derivatives are particularly effective substrates for Ullmann-type couplings to produce fluorinated bisanisoles. acs.orgnih.govacs.org These reactions are typically carried out at elevated temperatures using copper powder or a copper(I) salt. organic-chemistry.org

The synthesis of highly fluorinated 2,2'-bisanisoles has been achieved through the Ullmann-type coupling of multiply fluorine-substituted iodo anisoles. acs.orgnih.govacs.org These reactions often proceed in high yields and can tolerate other halogen substituents, such as bromine. acs.orgnih.govacs.org The resulting bisanisoles can be further deprotected to yield the corresponding highly fluorinated biphenols. acs.orgnih.gov

Table 1: Examples of Ullmann-Type Coupling Reactions

| Starting Material (Iodo Anisole) | Product (Bisanisole) | Yield (%) |

| Difluoroiodoanisole | Difluorobisanisole | 87-95 |

| Trifluoroiodoanisole | Trifluorobisanisole | ~100 |

Data sourced from research on the synthesis of highly fluorinated 2,2'-bisanisoles. acs.org

Direct C-H bond arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials. chemrxiv.orgchemrxiv.orgresearchgate.net Palladium catalysis has been instrumental in the development of these transformations. rsc.orgnih.gov

Polymerization Reactions

Similarly, the direct polymerization of this compound has not been reported in the scientific literature. For a compound to undergo polymerization, it typically needs to possess a polymerizable functional group, such as a vinyl group or a ring that can be opened. The structure of this compound does not inherently contain such a group.

Research has been conducted on the polymerization of related structures, such as fluorinated and methoxy-substituted phenylcyanoacrylates, which are derivatives of benzaldehydes. While one might hypothesize the synthesis of a corresponding benzaldehyde (B42025) from this compound as a preliminary step to creating a polymerizable monomer, no studies have been found that document this specific pathway or the subsequent polymerization. A Chinese patent mentions this compound in the context of google.comnaphthyridine compounds and their polymers for semiconductor applications, but it is listed among numerous potential starting materials without a specific example of its use in a polymerization reaction. google.com

Due to the lack of available data, a data table for polymerization reactions involving this compound cannot be generated.

Iv. Spectroscopic Characterization and Elucidation of 2 Fluoro 1 Methoxy 3 Methylbenzene Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the number of chemically distinct nuclei, their electronic environments, and their spatial relationships.

The proton NMR spectrum of 2-Fluoro-1-methoxy-3-methylbenzene displays distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic region typically shows complex splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The methoxy group appears as a sharp singlet, while the methyl group also presents as a singlet.

Detailed analysis of the coupling constants (J) helps in assigning the specific positions of the protons on the benzene (B151609) ring.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.05-6.80 | Multiplet | - |

| Methoxy (-OCH₃) | 3.88 | Singlet | - |

| Methyl (-CH₃) | 2.25 | Singlet | - |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms, with the carbon attached to the fluorine atom showing a characteristic splitting pattern (C-F coupling).

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-F | 154.5 | d, J = 245.0 |

| C-OCH₃ | 147.0 | d, J = 12.0 |

| C-CH₃ | 125.5 | d, J = 15.0 |

| Aromatic C-H | 124.8 | s |

| Aromatic C-H | 124.2 | d, J = 6.0 |

| Aromatic C-H | 112.0 | d, J = 3.0 |

| Methoxy (-OCH₃) | 56.0 | s |

| Methyl (-CH₃) | 16.5 | d, J = 4.0 |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions. 'd' denotes a doublet and 's' denotes a singlet.

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum typically shows a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is sensitive to the electronic environment of the fluorine atom. nuph.edu.ua Any coupling to nearby protons would result in a splitting of this signal, providing further structural information. nuph.edu.uaepa.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structural assignment of this compound.

COSY: This experiment establishes correlations between coupled protons, helping to trace the connectivity of the protons within the aromatic ring.

HSQC: This experiment correlates proton signals with their directly attached carbon signals, allowing for unambiguous assignment of the carbon resonances.

These 2D NMR experiments provide a comprehensive and unambiguous picture of the molecular structure, confirming the assignments made from 1D NMR data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions. The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Strong |

| C-O stretch (aryl ether) | 1275-1200 | Strong |

| C-F stretch | 1250-1020 | Strong |

Note: The data presented is a representative example and may vary slightly depending on the physical state of the sample (e.g., liquid film, KBr pellet).

The presence of a strong band for the C-O stretch confirms the methoxy group, while the C-F stretch is a key indicator of the fluorine substituent. The aromatic C=C stretching vibrations further confirm the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight (140.16 g/mol ). epa.gov

The fragmentation pattern observed in the mass spectrum offers additional structural clues. Common fragmentation pathways may include the loss of a methyl group (-CH₃) from the methoxy group, or the loss of a formyl radical (-CHO). Analysis of these fragments helps to piece together the structure of the parent molecule.

X-ray Crystallography of this compound Derivatives

Detailed research findings and data tables for the X-ray crystallographic analysis of this compound derivatives are not available in the searched scientific literature. To date, no studies providing single-crystal X-ray diffraction data, including unit cell parameters, space group information, or key bond lengths and angles for derivatives of this specific compound, have been identified.

V. Computational and Theoretical Studies of 2 Fluoro 1 Methoxy 3 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 2-fluoro-1-methoxy-3-methylbenzene, DFT calculations would provide a detailed picture of how the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) and methyl groups influences the molecule's electronic landscape.

Key aspects that would be investigated include:

Electron Density Distribution: Calculations would reveal the polarization of the aromatic ring. The highly electronegative fluorine atom withdraws electron density via the inductive effect, while the methoxy group donates electron density through resonance (p-π conjugation) and withdraws it inductively. The methyl group acts as a weak electron donor. The net effect of these substituents on the electron density at each position of the benzene (B151609) ring can be quantified using methods like Natural Bond Orbital (NBO) analysis to calculate atomic charges.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this molecule, the HOMO would likely be concentrated on the electron-rich aromatic ring and the methoxy group's oxygen atom, while the LUMO would be distributed across the aromatic system.

Aromaticity: While fluorine substitution can sometimes reduce aromatic character compared to benzene, the addition of π-orbitals from the fluorine lone pairs can also contribute to ring stability, a concept sometimes referred to as "fluoromaticity". acs.org DFT calculations can quantify aromaticity using indices such as the Nucleus-Independent Chemical Shift (NICS), which predicts the magnetic shielding at the center of the ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound (Note: These are representative values based on similar compounds and would require specific calculation for confirmation.)

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.0 - 2.5 D | Indicates the molecule's overall polarity, arising from the electronegativity differences of the substituents. |

| HOMO Energy | ~ -8.5 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |

| LUMO Energy | ~ -0.5 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 8.0 eV | Suggests high kinetic stability and resistance to electronic excitation. |

| NBO Charge on F | ~ -0.5 to -0.6 e | Confirms the strong electron-withdrawing nature of the fluorine atom. |

| NBO Charge on O | ~ -0.5 to -0.6 e | Shows significant negative charge on the methoxy oxygen. |

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. While no specific MD studies on this compound are currently published, this technique would be applicable for studying its behavior in condensed phases.

Potential applications include:

Solvation Effects: MD simulations could model how the molecule interacts with various solvents. This would help in understanding its solubility and the preferred orientation of solvent molecules around it, which can influence reaction rates and equilibria.

Aggregate Behavior: In a pure liquid state, MD could predict bulk properties like density and viscosity. It would also reveal information about how the molecules pack together and the nature of the intermolecular forces governing the liquid's structure.

Biomolecular Interactions: If the molecule were being investigated as a potential ligand for a protein, MD simulations would be invaluable for studying the dynamics of the protein-ligand complex, assessing the stability of the binding pose, and calculating binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if relevant to biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For QSAR to be relevant to this compound, it would need to be part of a larger dataset of structurally similar molecules with experimentally measured biological activities (e.g., enzyme inhibition or receptor binding).

A typical QSAR workflow would involve:

Descriptor Calculation: A wide range of molecular descriptors for this compound and its analogues would be calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods are used to build a mathematical model that links the descriptors to the observed activity.

Model Validation: The model's predictive power is rigorously tested.

QSAR models can elucidate which structural features are most important for a compound's activity. For instance, a model might show that activity is positively correlated with molecular polarizability but negatively correlated with the van der Waals volume at a specific position. mdpi.com

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Class | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment | Overall polarity and charge distribution. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Constitutional | Molecular Weight | Size of the molecule. |

| 3D Descriptors | van der Waals Volume | The space occupied by the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. |

Conformational Analysis and Stereochemistry

Computational methods, particularly DFT, can be used to perform a potential energy surface scan by systematically rotating the methoxy group. This analysis would likely reveal two primary low-energy conformations:

syn conformation: The methoxy's methyl group is oriented towards the fluorine atom.

anti conformation: The methoxy's methyl group is oriented away from the fluorine atom and towards the ring's methyl group.

The relative stability of these conformers would be determined by a balance of steric hindrance (repulsion between the methyl groups and the fluorine atom) and electronic effects, such as potential weak hydrogen bonding or dipole-dipole interactions. The anti conformation is often more stable in substituted anisoles to minimize steric clash.

Table 3: Hypothetical Relative Energies of Conformers

| Conformer | Dihedral Angle (F-C1-O-CH3) | Relative Energy (kJ/mol) | Predicted Stability |

| syn | ~0° | +4 to +8 | Less Stable |

| anti | ~180° | 0.0 | Most Stable |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT calculations can be used to model potential reaction pathways, such as electrophilic aromatic substitution.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile provides the activation energies for each step, allowing chemists to predict the most likely reaction outcome and regioselectivity. For electrophilic attack, the calculations would likely confirm that the positions para and ortho to the strongly activating methoxy group are the most favorable sites for substitution, though this is complicated by the presence of the other substituents. Computational analysis can precisely quantify the directing effects of the entire substitution pattern. nih.govscribd.com

Computational Modeling of Intermolecular Interactions

The nature and strength of intermolecular interactions are fundamental to the physical properties and biological function of a molecule. Computational models can be used to study how two or more molecules of this compound interact with each other or with other molecules.

The primary intermolecular forces at play would be:

Van der Waals forces: London dispersion forces are present between all molecules.

Dipole-dipole interactions: Due to the molecule's significant polarity, these forces would be a major contributor to intermolecular attraction.

Weak Hydrogen Bonds: The fluorine atom and the oxygen atom of the methoxy group can act as weak hydrogen bond acceptors for C-H bonds on neighboring molecules (C-H···F and C-H···O interactions).

Vi. Applications of 2 Fluoro 1 Methoxy 3 Methylbenzene in Advanced Chemical Synthesis

Precursor in Medicinal Chemistry for Bioactive Molecules and Pharmaceuticals

The structural framework of 2-fluoro-1-methoxy-3-methylbenzene is a recurring motif in the design of new pharmaceutical agents. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy (B1213986) group can also influence the molecule's electronic properties and interactions with biological targets. This compound is commercially available as a biochemical for research purposes, including proteomics. scbt.com

While direct synthesis of Beta-secretase 1 (BACE1) inhibitors using this compound is not explicitly detailed in available research, its derivatives are recognized as important intermediates for inhibitors and agonists. bldpharm.com For instance, the related compound 2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene is classified under pharmaceutical intermediates and potential inhibitors. bldpharm.com The development of potent BACE1 inhibitors, a key target in Alzheimer's disease research, often involves the assembly of complex molecules from smaller, functionalized building blocks. nih.govnih.gov The fluoro-methoxy-toluene scaffold provides a foundational piece that can be further elaborated to fit the active sites of enzymes like BACE1. nih.govnih.gov

Currently, there is no specific information available in the searched literature detailing the application of this compound in the development of fluorescent probes.

Building Block for Complex Organic Molecules

This compound is a versatile building block in organic synthesis. echemi.com Its utility is demonstrated in the preparation of more complex structures, such as substituted phenylcyanoacrylates. In one study, the corresponding aldehyde, 2-fluoro-3-methoxybenzaldehyde (B32414) , derived from the this compound structure, undergoes a Knoevenagel condensation with octyl cyanoacetate. chemrxiv.org This reaction produces octyl 2-fluoro-3-methoxyphenylcyanoacrylate , a trisubstituted ethylene (B1197577) monomer. chemrxiv.org This synthesis highlights how the compound serves as a starting point for creating larger, functionalized molecules. chemrxiv.org

Role in Agrochemicals, Dyes, and Polymers

The inclusion of fluorine atoms is a critical strategy in the development of modern agrochemicals, with over half of recently launched pesticides containing fluorine. semanticscholar.org Fluorinated building blocks are essential for the synthesis of these active ingredients, suggesting a potential role for this compound and its derivatives in this industry. semanticscholar.org

In the field of polymer science, a derivative of this compound has been explicitly used. chemrxiv.org As mentioned previously, octyl 2-fluoro-3-methoxyphenylcyanoacrylate was synthesized and subsequently copolymerized with styrene (B11656) using a radical initiator. chemrxiv.org This research demonstrates the compound's role as a precursor to monomers for creating new polymers with specific properties imparted by the fluoro and methoxy substitutions. chemrxiv.org

No specific applications of this compound in the synthesis of dyes were found in the provided search results.

Table 1: Summary of Applications

| Application Area | Specific Use | Finding |

|---|---|---|

| Medicinal Chemistry | Precursor for Bioactive Molecules | Utilized as a building block for pharmaceuticals. scbt.com |

| Synthesis of Enzyme Inhibitors | A derivative is listed as an intermediate for inhibitors. bldpharm.com | |

| Organic Synthesis | Building Block | Used to synthesize complex molecules like octyl phenylcyanoacrylates. chemrxiv.org |

| Agrochemicals | Potential Intermediate | Fluorinated aromatics are crucial in modern agrochemicals. semanticscholar.org |

| Polymer Science | Monomer Precursor | Used to create monomers for copolymerization with styrene. chemrxiv.org |

Material Science Applications

The applications of this compound extend to material science, primarily through its role as a building block for polymers. chemrxiv.org The synthesis of copolymers, such as the one involving octyl 2-fluoro-3-methoxyphenylcyanoacrylate and styrene, is a fundamental aspect of creating new materials with tailored properties. chemrxiv.org Furthermore, related fluorinated aromatic structures are used in the synthesis of organosilicon compounds, which play a significant role in material science. acs.org

Catalyst or Ligand Synthesis

Based on the available search results, there is no specific information documenting the use of this compound in the synthesis of catalysts or ligands.

Table 2: List of Mentioned Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | This compound | 951885-64-6 | C₈H₉FO |

| 2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene | 2-Fluoro-1-methoxy-3-(methylsulfonyl)benzene | 942474-33-1 | C₈H₉FO₃S |

| 2-fluoro-3-methoxybenzaldehyde | 2-fluoro-3-methoxybenzaldehyde | 136546-65-1 | C₈H₇FO₂ |

| Octyl cyanoacetate | Octyl 2-cyanoacetate | 6969-96-6 | C₁₁H₁₉NO₂ |

| Octyl 2-fluoro-3-methoxyphenylcyanoacrylate | Octyl (E)-2-cyano-3-(2-fluoro-3-methoxyphenyl)acrylate | Not Available | C₁₉H₂₄FNO₃ |

常见问题

Advanced Research Question

- Thermal Stability : Decomposition occurs above 150°C. Store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : The methoxy group is susceptible to acid-catalyzed cleavage. Avoid prolonged exposure to protic solvents (e.g., H₂O, MeOH). Use anhydrous THF or DCM for reactions .

- Long-Term Storage : Stabilize with radical inhibitors (e.g., BHT) in sealed containers under inert gas. Monitor purity via periodic GC analysis .

How can computational tools enhance the design of novel derivatives based on this compound?

Advanced Research Question

- Database Mining : Use platforms like Reaxys or SciFinder to identify analogous compounds and reaction pathways. For example, substituent effects on bioactivity can be modeled using QSAR .

- DFT Modeling : Predict electronic properties (e.g., HOMO/LUMO energies) to guide functionalization. Simulations of Fukui indices highlight nucleophilic/electrophilic sites for targeted modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。